

Structural Elucidation of 7-Bromotetradecane: A Comprehensive Spectroscopic Guide

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Compound of Interest

Compound Name: 7-Bromotetradecane

CAS No.: 74036-97-8

Cat. No.: B3281734

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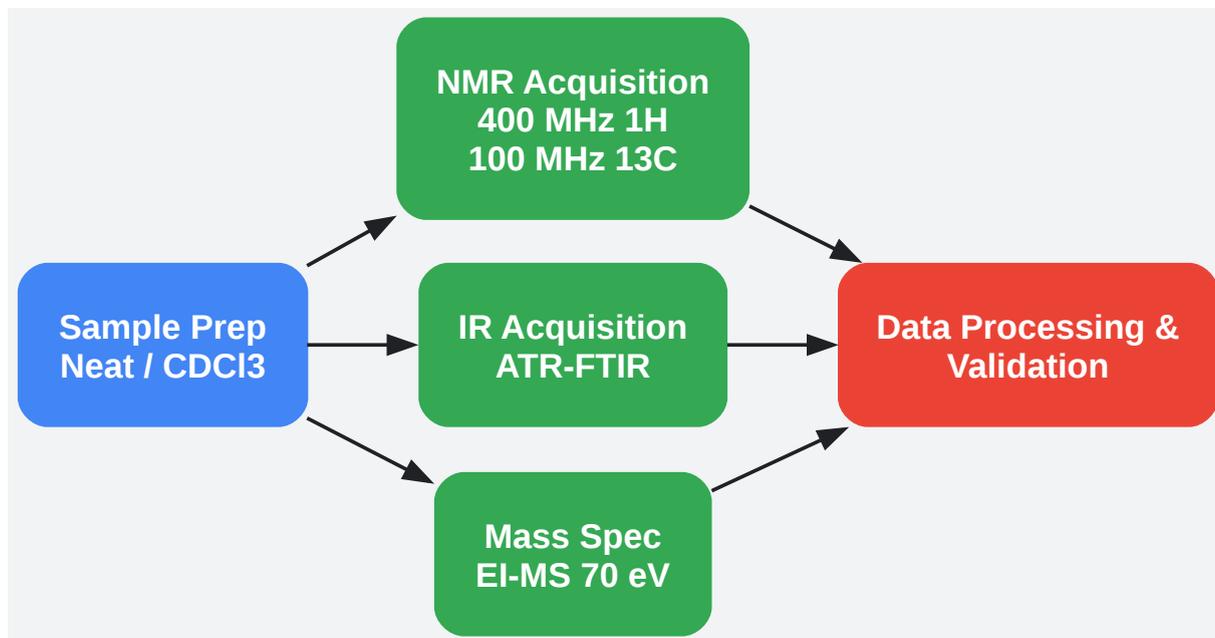
Executive Summary

For researchers and drug development professionals, the accurate structural characterization of aliphatic halides is a critical quality control gateway. **7-Bromotetradecane** (CAS: 74036-97-8), a secondary alkyl bromide with the molecular formula $C_{14}H_{29}Br$ and a molecular weight of 277.28 g/mol [1], serves as a versatile intermediate in synthetic organic chemistry and lipid nanoparticle (LNP) tail engineering.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic profile of **7-Bromotetradecane**. Moving beyond simple data reporting, this guide dissects the causality behind the observed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signals[2], and provides field-proven, self-validating experimental protocols to ensure absolute analytical trustworthiness.

Integrated Spectroscopic Workflow

To ensure high-fidelity structural elucidation, a multi-modal approach is required. The workflow below outlines the logical progression of sample analysis, emphasizing self-validating checkpoints at every instrumental stage.



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Self-validating spectroscopic workflow for the structural elucidation of **7-Bromotetradecane**.

Nuclear Magnetic Resonance (NMR) Profiling Mechanistic Causality

The NMR profile of **7-Bromotetradecane** is dictated by the highly electronegative bromine atom at the C7 position. Bromine withdraws electron density via inductive effects, severely deshielding the directly attached methine proton (CH-Br), pushing its chemical shift downfield to ~4.05 ppm.

Because the C7 carbon is a chiral center (bonded to a hydrogen, a bromine, a hexyl group, and a heptyl group), the adjacent methylene protons at C6 and C8 are diastereotopic. They are magnetically non-equivalent, resulting in complex, overlapping multiplets rather than simple first-order splitting patterns.

Self-Validating Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Transfer 20 mg of neat **7-Bromotetradecane** into a precision 5 mm NMR tube.
- **Solvent Causality:** Add 0.6 mL of deuterated chloroform (CDCl_3) spiked with 0.03% v/v Tetramethylsilane (TMS). CDCl_3 is chosen because it lacks protons (preventing signal interference) and provides a deuterium lock signal for magnetic field frequency stabilization.
- **Self-Validation Check:** Insert the sample into the 400 MHz spectrometer. Lock onto the deuterium frequency. The protocol is self-validated when the internal TMS resonance is mathematically calibrated to exactly δ 0.00 ppm. If the TMS peak drifts, the shim or lock is compromised, and acquisition must halt.
- **Acquisition:** Execute standard ^1H (16 scans, 10s relaxation delay to ensure quantitative integration) and ^{13}C (1024 scans, proton-decoupled) pulse sequences.

Table 1: ^1H and ^{13}C NMR Spectral Data (CDCl_3 , 298 K)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Structural Causality
^1H	4.05	Multiplet	1H	CH-Br (Inductive deshielding by electronegative Br)
^1H	1.70 - 1.85	Multiplet	4H	CH ₂ adjacent to C-Br (Diastereotopic complexity)
^1H	1.25 - 1.45	Multiplet	18H	Bulk aliphatic chain
^1H	0.88	Triplet	6H	Terminal CH ₃ groups
^{13}C	58.5	Singlet	1C	C-Br (Direct halogen deshielding)
^{13}C	39.2	Singlet	2C	C6, C8 (Beta-carbons to the bromine atom)
^{13}C	22.7 - 31.9	Overlapping	9C	Bulk aliphatic carbons
^{13}C	14.1	Singlet	2C	Terminal methyl carbons

Infrared (IR) Vibrational Analysis

Mechanistic Causality

Infrared spectroscopy identifies the functional group vibrations based on changes in the molecular dipole moment[3]. For **7-Bromotetradecane**, the heavy mass of the bromine atom causes the C-Br stretching frequency to manifest in the lower energy "fingerprint" region (500–700 cm⁻¹). Because the long aliphatic chain is highly flexible, the molecule exists as a mixture

of rotational conformers at room temperature, yielding distinct C-Br stretching bands for anti ($\sim 645\text{ cm}^{-1}$) and gauche ($\sim 560\text{ cm}^{-1}$) conformations. Furthermore, the presence of more than four consecutive methylene ($-\text{CH}_2-$) units triggers a characteristic in-phase rocking vibration at 720 cm^{-1} .

Self-Validating Protocol: ATR-FTIR

- **System Preparation:** Clean the diamond crystal of the Attenuated Total Reflectance (ATR) module with isopropanol. ATR is chosen over traditional KBr pellets because **7-Bromotetradecane** is a liquid; ATR utilizes the evanescent wave phenomenon to probe the neat liquid directly, eliminating moisture artifacts.
- **Self-Validation Check:** Acquire a background spectrum (32 scans, 4 cm^{-1} resolution) of the ambient atmosphere. The system self-validates by mathematically subtracting this background from the subsequent sample run, ensuring that atmospheric H_2O and CO_2 do not produce false-positive peaks.
- **Acquisition:** Place a single drop of the neat liquid onto the crystal and collect the sample spectrum.

Table 2: ATR-FTIR Vibrational Assignments

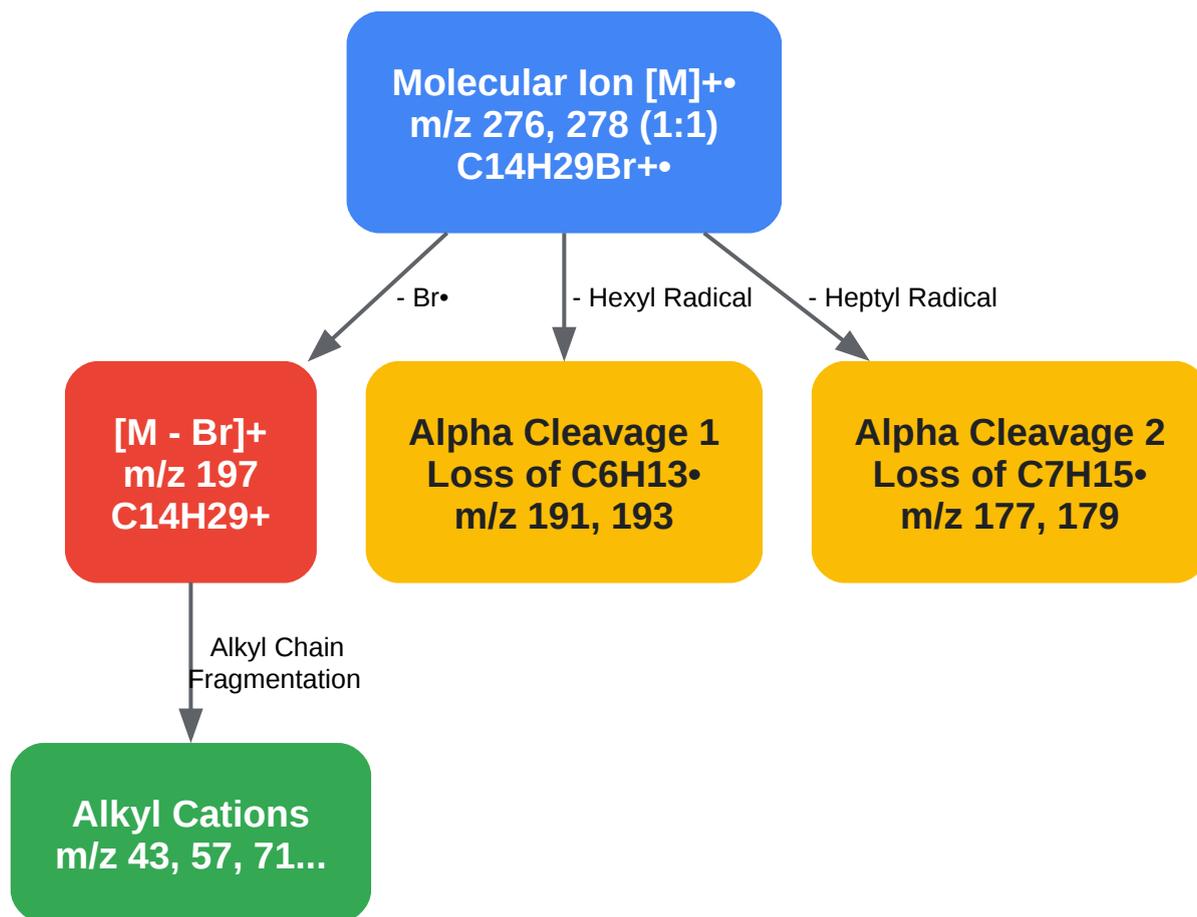
Wavenumber (cm ⁻¹)	Intensity	Mode	Structural Causality
2955, 2920, 2853	Strong	C-H Stretch (sp ³)	Asymmetric and symmetric stretching of the alkyl chain
1465	Medium	C-H Bend	Scissoring deformation of methylene groups
720	Weak-Med	CH ₂ Rocking	Diagnostic of aliphatic chains with >4 consecutive CH ₂ units
645, 560	Strong	C-Br Stretch	Halogen stretching; dual peaks indicate anti and gauche conformers

Mass Spectrometry (MS) & Fragmentation Dynamics

Mechanistic Causality

Electron Impact (EI) at 70 eV is the universal standard for mass spectrometry because it matches the de Broglie wavelength of the bombarding electrons to the bond lengths of organic molecules, maximizing ionization efficiency. When **7-Bromotetradecane** is ionized, an electron is typically ejected from a bromine lone pair.

Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This creates a highly diagnostic doublet for the molecular ion [M]^{+•} at m/z 276 and 278[2]. Because secondary alkyl bromides are highly unstable under 70 eV conditions, the molecular ion is extremely weak (<1% abundance). The dominant fragmentation pathways are the direct loss of the bromine radical and alpha cleavage on either side of the C7 carbon, yielding stable carbocations.



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Mass spectrometry fragmentation pathways of **7-Bromotetradecane** highlighting alpha cleavage.

Self-Validating Protocol: GC-MS (EI, 70 eV)

- Instrument Tuning (Self-Validation): Prior to sample injection, introduce Perfluorotributylamine (PFTBA) into the mass spectrometer. The system self-validates by

confirming the presence, mass accuracy, and relative abundance ratios of the m/z 69, 219, and 502 calibration ions. If these fail, the quadrupole requires recalibration.

- Injection: Inject 1 μL of a 1 mg/mL solution (in hexane) into the GC inlet (split ratio 50:1, 250°C).
- Acquisition: Ionize the eluent at 70 eV and scan the quadrupole mass analyzer from m/z 40 to 350.

Table 3: EI-MS (70 eV) Fragmentation Data

m/z Value	Relative Abundance	Ion / Fragment	Mechanistic Causality
276, 278	< 1%	$[\text{M}]^{+\bullet}$	Molecular ion; 1:1 ratio confirms single Br atom ($^{79}\text{Br}/^{81}\text{Br}$)
197	~ 5%	$[\text{M} - \text{Br}]^+$	Direct loss of the bromine radical
191, 193	~ 10%	$[\text{C}_8\text{H}_{16}\text{Br}]^+$	Alpha cleavage at C6-C7 bond (loss of hexyl radical, 85 Da)
177, 179	~ 12%	$[\text{C}_7\text{H}_{14}\text{Br}]^+$	Alpha cleavage at C7-C8 bond (loss of heptyl radical, 99 Da)
43, 57, 71	Base Peak (100%)	$[\text{C}_n\text{H}_{2n+1}]^+$	Extensive sequential fragmentation of the aliphatic chain

References

- Source: PubChem - NIH (nih.gov)
- Source: Smolecule (smolecule.com)
- Source: Google Patents (google.com)

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Sources

- 1. 7-Bromotetradecane | C₁₄H₂₉Br | CID 53427780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Tetradec-7-ene | 10374-74-0 [smolecule.com]
- 3. US3542876A - Amination of alkyl halides - Google Patents [patents.google.com]
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